6-Methoxy-5-(methylthio)nicotinic acid
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Overview
Description
6-Methoxy-5-(methylthio)nicotinic acid: is a chemical compound with the molecular formula C8H9NO3S and a molecular weight of 199.22 g/mol It is a derivative of nicotinic acid, featuring a methoxy group at the 6th position and a methylthio group at the 5th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-5-(methylthio)nicotinic acid can be achieved through several synthetic routesThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-5-(methylthio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
6-Methoxy-5-(methylthio)nicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-(methylthio)nicotinic acid involves its interaction with specific molecular targets and pathways. The methoxy and methylthio groups can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. This can result in the modulation of biological processes, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
6-Methoxynicotinic acid: Lacks the methylthio group, which can affect its chemical reactivity and biological activity.
5-Methylthionicotinic acid: Lacks the methoxy group, leading to different chemical and biological properties.
Nicotinic acid: The parent compound, which lacks both the methoxy and methylthio groups.
Uniqueness: 6-Methoxy-5-(methylthio)nicotinic acid is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9NO3S |
---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
6-methoxy-5-methylsulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO3S/c1-12-7-6(13-2)3-5(4-9-7)8(10)11/h3-4H,1-2H3,(H,10,11) |
InChI Key |
DWLZXCFKFNEZGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)O)SC |
Origin of Product |
United States |
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